molecular formula C10H8BrClN2S B13288672 N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B13288672
M. Wt: 303.61 g/mol
InChI Key: WRQAGYPKBZNKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is an organic compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, the reaction of 3-bromothiophene-2-carbaldehyde with 6-chloropyridin-3-amine in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene and chloropyridine moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both bromothiophene and chloropyridine moieties, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-8-3-4-15-9(8)6-13-7-1-2-10(12)14-5-7/h1-5,13H,6H2

InChI Key

WRQAGYPKBZNKFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=C(C=CS2)Br)Cl

Origin of Product

United States

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